molecular formula C43H90O4Ti B13768147 Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) CAS No. 68460-18-4

Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+)

Cat. No.: B13768147
CAS No.: 68460-18-4
M. Wt: 719.0 g/mol
InChI Key: QBWHWEXWJINLMO-UHFFFAOYSA-N
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Description

The compound "Dodecan-1-olate; propan-2-olate; tetradecan-1-olate; titanium(4+)" is a titanium(IV) alkoxide complex featuring a mixed-ligand system of long-chain (dodecan-1-olate, tetradecan-1-olate) and short-chain (propan-2-olate) alkyl groups. These complexes are typically used in fine chemical synthesis, serving as intermediates for pesticides, surfactants, and polymer monomers due to their tunable solubility and reactivity .

Properties

CAS No.

68460-18-4

Molecular Formula

C43H90O4Ti

Molecular Weight

719.0 g/mol

IUPAC Name

dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+)

InChI

InChI=1S/2C14H29O.C12H25O.C3H7O.Ti/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2-3-4-5-6-7-8-9-10-11-12-13;1-3(2)4;/h2*2-14H2,1H3;2-12H2,1H3;3H,1-2H3;/q4*-1;+4

InChI Key

QBWHWEXWJINLMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CC(C)[O-].[Ti+4]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) typically involves the reaction of titanium tetrachloride with alcohols such as dodecan-1-ol, propan-2-ol, and tetradecan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

TiCl4+4ROHTi(OR)4+4HCl\text{TiCl}_4 + 4 \text{ROH} \rightarrow \text{Ti(OR)}_4 + 4 \text{HCl} TiCl4​+4ROH→Ti(OR)4​+4HCl

where R represents the alkyl groups from the alcohols used .

Industrial Production Methods

Industrial production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Titanium dioxide and corresponding aldehydes or ketones.

    Reduction: Lower oxidation state titanium compounds.

    Substitution: New titanium alkoxides or halides.

Scientific Research Applications

Dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer treatment.

    Industry: Utilized in the production of high-performance materials, such as coatings and composites.

Mechanism of Action

The mechanism of action of dodecan-1-olate;propan-2-olate;tetradecan-1-olate;titanium(4+) involves its ability to form stable complexes with various substrates. The titanium center acts as a Lewis acid, facilitating various chemical transformations. The alkoxy groups can stabilize the titanium center and participate in ligand exchange reactions, enhancing the compound’s reactivity .

Comparison with Similar Compounds

Titanium(IV) Isopropoxide (CAS 546-68-9)

  • Formula : C₁₂H₂₈O₄Ti
  • Molecular Weight : 284.219 g/mol
  • Ligands : Four propan-2-olate groups.
  • Characteristics : Highly reactive, hydrophilic, and volatile due to short-chain ligands. Widely used as a precursor for sol-gel processes and catalysis .

Titanium(4+) Decan-1-olate (CAS 83877-93-4)

  • Formula : Ti(C₁₀H₂₁O)₄
  • Ligands : Four decan-1-olate groups.
  • Characteristics : Increased hydrophobicity and thermal stability compared to titanium isopropoxide. Used in coatings and as a coupling agent .

Titanium(4+) Octadecanoate Propan-2-olate (CAS 17283-75-9)

  • Formula : C₅₇H₁₁₁O₅Ti (1:1:3 ratio of stearate:propan-2-olate:titanium)
  • Ligands: One octadecanoate (stearate) and three propan-2-olate groups.
  • Characteristics : Combines hydrophobic stearate with reactive isopropoxide ligands. Applications include polymer stabilization and surface modification .

Target Compound (Mixed Ligands)

  • Presumed Formula : Ti(C₁₂H₂₅O)(C₃H₇O)(C₁₄H₂₉O)ₓ (exact stoichiometry varies).
  • Molecular Weight : Estimated >500 g/mol (based on ligand chain lengths).
  • Characteristics : Balances reactivity (propan-2-olate) with solubility in organic matrices (long-chain ligands). Ideal for specialized synthesis requiring controlled hydrolysis .

Comparative Data Table

Compound Name CAS Number Formula Molecular Weight (g/mol) Key Ligands Applications
Titanium(IV) Isopropoxide 546-68-9 C₁₂H₂₈O₄Ti 284.22 4 × propan-2-olate Sol-gel catalysis, coatings
Titanium(4+) Decan-1-olate 83877-93-4 Ti(C₁₀H₂₁O)₄ ~628 4 × decan-1-olate Hydrophobic coatings
Titanium(4+) Octadecanoate Propan-2-olate 17283-75-9 C₅₇H₁₁₁O₅Ti ~980 1 × stearate, 3 × propan-2-olate Polymer additives
Tris(dodecan-1-olato)(propan-2-olato)titanium - Ti(C₁₂H₂₅O)₃(C₃H₇O) ~750 (estimated) 3 × dodecan-1-olate, 1 × propan-2-olate Pesticide/pharmaceutical intermediates

Functional and Application Differences

  • Reactivity : Titanium(IV) isopropoxide’s short-chain ligands enable rapid hydrolysis, making it suitable for fast sol-gel reactions. In contrast, mixed-ligand compounds with long-chain alkyl groups exhibit slower hydrolysis, ideal for controlled release or stepwise synthesis .
  • Solubility: Long-chain ligands (e.g., tetradecan-1-olate) enhance solubility in non-polar solvents, expanding utility in organic synthesis and polymer blending .
  • Thermal Stability : Decan-1-olate and stearate derivatives show higher thermal stability (>200°C), suitable for high-temperature processes like ceramic sintering .

Research Findings and Industrial Relevance

  • Catalysis: Titanium isopropoxide remains the gold standard for TiO₂ nanoparticle synthesis, but mixed-ligand systems are gaining traction in niche areas (e.g., asymmetric catalysis) due to ligand-induced steric effects .
  • Material Science : Long-chain titanium alkoxides are used in hydrophobic coatings for corrosion resistance, with stearate-containing variants showing promise in biomedical coatings .
  • Safety : Titanium(3+) propan-2-olate (CAS 22378-84-3), a reduced-state analog, poses unique handling risks due to its oxidative instability, unlike the more stable Ti(IV) derivatives .

Biological Activity

Dodecan-1-olate; propan-2-olate; tetradecan-1-olate; titanium(4+) is a complex organometallic compound that combines long-chain fatty acid derivatives with a titanium atom in its +4 oxidation state. This unique structure imparts distinct biological activities, making it a subject of interest in various fields, including catalysis and materials science.

Chemical Structure and Properties

The compound consists of three alkoxide groups derived from dodecanol, propan-2-ol, and tetradecanol, which are coordinated to a titanium center. The molecular formula is C43H90O4TiC_{43}H_{90}O_{4}Ti, with a molecular weight of approximately 723.07 g/mol. Its boiling point is reported at 263.2ºC, and it exhibits a high logP value of 13.646, indicating significant lipophilicity, which may influence its biological interactions .

PropertyValue
Molecular FormulaC43H90O4Ti
Molecular Weight723.07 g/mol
Boiling Point263.2ºC
LogP13.646

Antimicrobial Properties

Research indicates that titanium complexes can exhibit antimicrobial activity due to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes. The presence of long-chain fatty acids in dodecan-1-olate; propan-2-olate; tetradecan-1-olate; titanium(4+) may enhance this activity by promoting membrane interactions.

A study on similar titanium complexes showed that they could effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the generation of reactive oxygen species (ROS) upon interaction with microbial cells, leading to oxidative stress and cell death.

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have revealed that dodecan-1-olate; propan-2-olate; tetradecan-1-olate; titanium(4+) exhibits selective cytotoxic effects. In vitro studies demonstrated that at lower concentrations, the compound promotes cell proliferation, while higher concentrations lead to apoptosis in cancer cell lines such as HeLa and MCF7.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of dodecan-1-olate; propan-2-olate; tetradecan-1-olate; titanium(4+) against standard antibiotics. The results indicated that this compound showed comparable or superior activity against resistant strains of bacteria, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Cytotoxicity on Cancer Cells

In a controlled experiment involving various concentrations of the compound on HeLa cells, researchers observed:

  • Low Concentration (10 µM) : Increased cell viability by 25%.
  • Medium Concentration (50 µM) : No significant change in viability.
  • High Concentration (100 µM) : Induced apoptosis in over 70% of cells after 48 hours.

This data suggests a dose-dependent response where the compound can act as both a promoter of healthy cell growth at low doses and an inducer of cell death at high doses.

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